1-(2-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
説明
特性
IUPAC Name |
1-[2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O5S/c23-12-3-1-4-13(24)22(12)7-8-28(25,26)21-9-11(10-21)16-19-15(20-27-16)14-17-5-2-6-18-14/h2,5-6,11H,1,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSTQUROVZXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione represents a complex molecular structure with potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into several key components:
- Pyrimidin-2-yl : A nitrogen-containing heterocycle known for various biological activities.
- 1,2,4-Oxadiazol-5-yl : A moiety associated with antimicrobial and anticancer properties.
- Azetidin : A four-membered ring that contributes to the compound's overall stability and interaction with biological targets.
- Piperidine : A six-membered ring often found in drugs due to its ability to interact with various receptors.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit a range of biological activities including:
- Anticancer Properties : Some derivatives have shown potential as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are crucial in cancer therapy.
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease.
Anticancer Activity
A study evaluated the anticancer effects of a series of 1,2,4-oxadiazole derivatives on tumor cell lines (A-498 and DU 145). The results indicated that certain compounds exhibited lower cytotoxicity compared to standard treatments while maintaining significant PPAR agonist activity. For instance:
- Compound 16 had an EC50 value ranging from 0.23–0.83 μM for PPARα activation, indicating strong activity with reduced toxicity in non-tumor cells (CC50 = 81.66–92.67 μM) .
Antimicrobial Activity
Research on piperidine derivatives has shown promising antibacterial properties. A synthesized compound bearing piperidine and oxadiazole moieties was tested against several bacterial strains:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 2.14±0.003 |
| Compound B | S. aureus | 0.63±0.001 |
| Compound C | P. aeruginosa | 1.21±0.005 |
These compounds demonstrated significant inhibition compared to standard antibiotics .
Enzyme Inhibition
The synthesized compounds were also evaluated for their enzyme inhibitory activities:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 1.13±0.003 |
| Urease | 2.14±0.002 |
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The interaction with PPARs suggests a role in regulating gene expression related to metabolism and cell proliferation.
- Enzyme Interaction : The inhibition of key enzymes like acetylcholinesterase may contribute to its therapeutic effects in neurodegenerative diseases.
- Cellular Uptake and Transport : The structural features facilitate cellular penetration, enhancing bioavailability.
Q & A
What are the recommended synthetic routes for 1-(2-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione?
Level : Basic
Methodological Answer :
The synthesis involves modular assembly of the azetidine-oxadiazole-piperidine core. Key steps include:
- Oxadiazole Formation : Reacting pyrimidine-2-carboxylic acid hydrazide with carbon disulfide in basic media to form the 1,2,4-oxadiazole ring .
- Azetidine Functionalization : Introducing the sulfonyl ethyl group via nucleophilic substitution using 2-chloroethanesulfonyl chloride under anhydrous conditions. Solvent choice (e.g., DMF or THF) impacts yield .
- Piperidine-2,6-dione Conjugation : Coupling the azetidine intermediate with piperidine-2,6-dione using EDCI/HOBt as coupling agents. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for isolating the final product .
How should researchers characterize the purity and structural integrity of this compound?
Level : Basic
Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity (>95%). Monitor for byproducts like unreacted piperidine-2,6-dione .
- NMR : ¹H NMR (DMSO-d₆) should confirm key signals: δ 8.8–9.2 ppm (pyrimidine protons), δ 3.5–4.2 ppm (azetidine and sulfonyl ethyl groups), and δ 2.6–3.0 ppm (piperidine-2,6-dione) .
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?
Level : Advanced
Methodological Answer :
- Core Modifications : Replace the pyrimidine ring with pyridine (as in ) to study electronic effects on target binding. Measure IC₅₀ shifts in enzymatic assays .
- Sulfonyl Group Optimization : Test ethyl sulfonyl vs. methyl sulfonyl derivatives. shows sulfonyl chain length impacts solubility and bioavailability .
- Piperidine Substitutions : Introduce methyl groups at the 3-position (as in ) to evaluate steric effects on metabolic stability .
How can contradictions between in vitro and in vivo biological activity data be resolved?
Level : Advanced
Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and hepatic microsomal stability. Poor in vivo activity may stem from rapid clearance (e.g., cytochrome P450 metabolism) .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated oxadiazole derivatives) that may contribute to in vivo efficacy .
- Dose Escalation Studies : Adjust dosing regimens to account for species-specific differences in bioavailability .
What experimental approaches optimize reaction conditions for sulfonylation steps?
Level : Advanced
Methodological Answer :
- Base Selection : Use triethylamine or DMAP to scavenge HCl during sulfonylation. highlights that pyridine-derived bases may stabilize intermediates via non-bonding sulfur interactions .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., sulfonate ester formation) .
- Solvent Screening : Polar aprotic solvents (e.g., DCM) improve yields compared to THF due to better sulfonyl chloride solubility .
What analytical methods are recommended for detecting degradation products?
Level : Basic
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions. Monitor via:
How can researchers design analogs with improved blood-brain barrier (BBB) penetration?
Level : Advanced
Methodological Answer :
- LogP Optimization : Aim for LogP 2–3 using substituents like fluorine () to balance lipophilicity and solubility .
- P-gp Efflux Inhibition : Introduce tertiary amines (e.g., piperazine) to reduce P-glycoprotein binding, as seen in ’s oxazole-piperazine derivatives .
- In Silico Modeling : Use tools like SwissADME to predict BBB scores and refine substituent selection .
What methodologies assess the compound’s stability under physiological conditions?
Level : Basic
Methodological Answer :
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